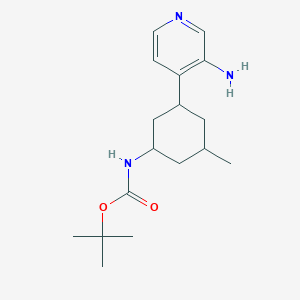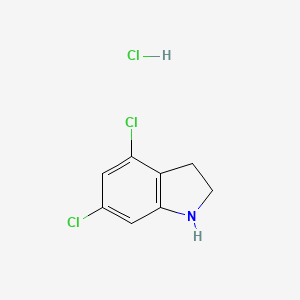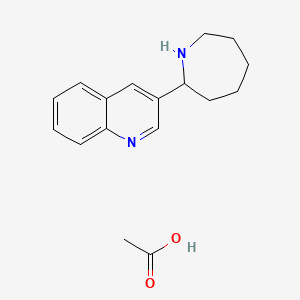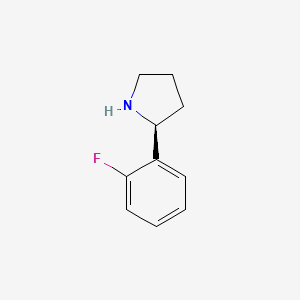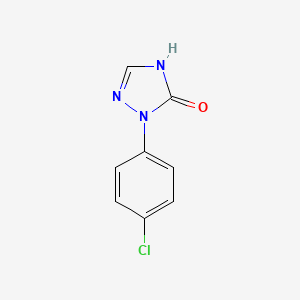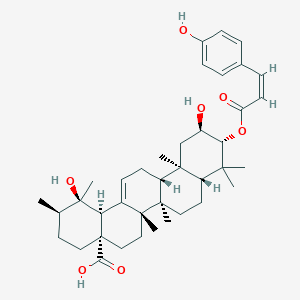
3-O-cis-p-coumaroyltormentic acid
概要
説明
3-O-cis-p-coumaroyltormentic acid: is a natural polyphenolic compound belonging to the triterpene family. It is characterized by its white to light yellow crystalline solid form and strong aromatic odor. This compound is known for its low solubility in water but high solubility in organic solvents .
作用機序
Target of Action
The primary targets of 3-O-cis-p-coumaroyltormentic acid are cancer stem cells (CSCs) , specifically those in breast cancer . It has been found to reduce the CD44 high/CD24 low subpopulation and aldehyde dehydrogenase (ALDH)-expressing cell population , as well as the expression of the self-renewal-related genes CD44, SOX2, and OCT4 .
Mode of Action
This compound interacts with its targets by inhibiting breast cancer cell proliferation and mammosphere formation in a dose-dependent manner . It preferentially reduces the protein levels of c-Myc , a CSC survival factor, by inducing c-Myc degradation .
Biochemical Pathways
The compound is involved in the proteasomal degradation pathway of c-Myc . It enhances the proteasomal degradation of c-Myc, a critical protein in the survival of CSCs .
Pharmacokinetics
It’s known that pentacyclic triterpenes, the group to which this compound belongs, are abundant in the plant kingdom and are found in various plant parts . The individual average human intake of triterpenes was determined to be approximately 250 mg per day in the Western world, and even 400 mg per day in the Mediterranean countries , suggesting a significant bioavailability.
Result of Action
The compound’s action results in a reduction in breast cancer cell proliferation and mammosphere formation . It also reduces the CD44 high/CD24 low subpopulation and ALDH-expressing cell population, as well as the expression of the self-renewal-related genes CD44, SOX2, and OCT4 . This leads to a decrease in the survival of CSCs, thereby inhibiting the progression of breast cancer .
生化学分析
Biochemical Properties
3-O-cis-p-coumaroyltormentic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the induction of apoptotic cell death in cancer cells. Additionally, this compound interacts with mitochondrial proteins, influencing the mitochondrial pathway of apoptosis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, particularly in human leukemia cells (HL60), by affecting the mitochondrial pathway . It also influences cell signaling pathways, such as the c-Myc pathway, which is crucial for cancer stem cell survival . Furthermore, this compound can modulate gene expression and cellular metabolism, contributing to its anticancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to topoisomerase I, inhibiting its activity and leading to DNA damage and apoptosis in cancer cells . Additionally, it affects the mitochondrial pathway by interacting with mitochondrial proteins, promoting the release of cytochrome c and activation of caspases, which are essential for the execution of apoptosis . The compound also downregulates the expression of c-Myc, a protein involved in cancer stem cell maintenance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have demonstrated that this compound can maintain its apoptotic effects on cancer cells, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For example, the compound may be transported into mitochondria, where it exerts its apoptotic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in mitochondria, where it interacts with mitochondrial proteins to induce apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its biological effects .
準備方法
Synthetic Routes and Reaction Conditions: 3-O-cis-p-coumaroyltormentic acid can be synthesized through various extraction methods from natural plants such as Aronia melanocarpa (black chokeberries) and other related species. The extraction methods include solvent extraction, ultrasonic extraction, and microwave-assisted extraction .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes such as chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: 3-O-cis-p-coumaroyltormentic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
科学的研究の応用
類似化合物との比較
3-O-trans-p-coumaroyltormentic acid: This isomer has similar mass and NMR spectra but differs in its geometric configuration.
Other Triterpenoids: Compounds like ursolic acid and oleanolic acid share structural similarities with 3-O-cis-p-coumaroyltormentic acid but differ in their specific biological activities.
Uniqueness: this compound is unique due to its specific configuration and potent bioactive properties, particularly its ability to target and degrade c-Myc protein, making it a promising candidate for cancer therapy .
特性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORLJPADUHVJE-AHJFQOKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


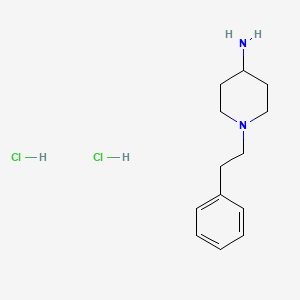
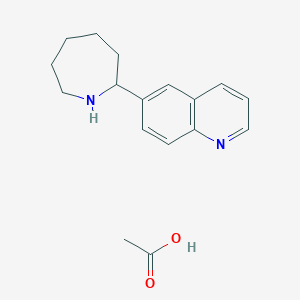
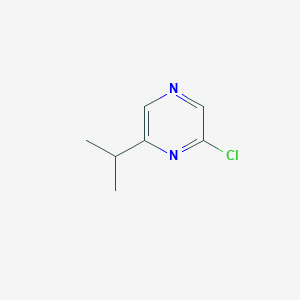
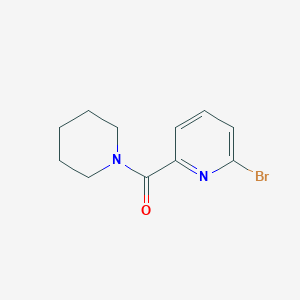
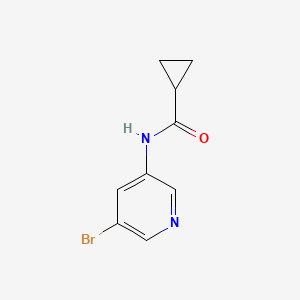
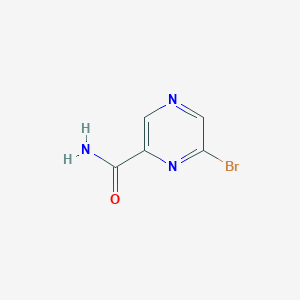


![1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine](/img/structure/B3090307.png)
